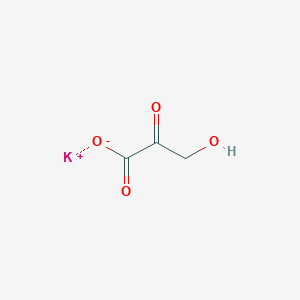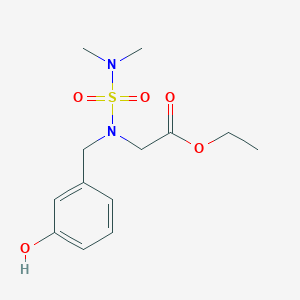
4-Ethoxy-3-ethynylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-ethynylbenzoic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the fourth position and an ethynyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-ethynylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethoxybenzoic acid.
Ethynylation: The ethynyl group is introduced at the third position of the benzene ring through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling. This reaction involves the use of an ethynylating agent like ethynyltrimethylsilane and a palladium catalyst in the presence of a base such as triethylamine.
Deprotection: If a protecting group is used during the ethynylation step, it is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-3-ethynylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-ethoxy-3-carboxybenzoic acid or 4-ethoxy-3-ketobenzoic acid.
Reduction: Formation of 4-ethoxy-3-alkenylbenzoic acid or 4-ethoxy-3-alkylbenzoic acid.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Applications De Recherche Scientifique
4-Ethoxy-3-ethynylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its ability to undergo polymerization and other chemical modifications.
Mécanisme D'action
The mechanism of action of 4-ethoxy-3-ethynylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in the development of bioconjugates and drug delivery systems. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
4-Ethynylbenzoic acid: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
4-Ethoxybenzoic acid: Lacks the ethynyl group, limiting its applications in click chemistry and other reactions involving alkynes.
3-Ethynylbenzoic acid: Lacks the ethoxy group, reducing its potential for certain substitutions and modifications.
Uniqueness: 4-Ethoxy-3-ethynylbenzoic acid is unique due to the presence of both ethoxy and ethynyl groups, which provide a combination of reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
4-ethoxy-3-ethynylbenzoic acid |
InChI |
InChI=1S/C11H10O3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h1,5-7H,4H2,2H3,(H,12,13) |
Clé InChI |
QSDWXBCPFNNIQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)


![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)




![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)





